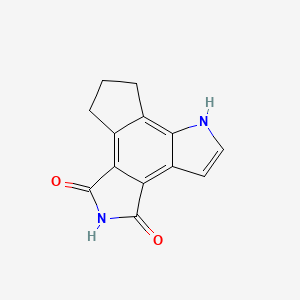
1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンは、そのユニークな構造特性と潜在的な用途により、科学研究のさまざまな分野で注目を集めている複素環式化合物です。この化合物は、窒素原子を含む縮合環系を特徴としており、化学合成における反応性と多様性に貢献しています。
準備方法
合成ルートと反応条件: 1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンの合成には、通常、中間体の形成、続いて環化反応を含む、複数段階のプロセスが含まれます。 一般的な方法の1つは、適切なアミンとジケトンを制御された条件下で反応させて、目的の複素環構造を形成することです 。反応条件は、多くの場合、最終生成物の高収率と純度を確保するために、特定の温度、溶媒、触媒を必要とします。
工業的製造方法: この化合物の工業的製造には、同様の合成ルートが使用される場合がありますが、より大規模で行われます。連続フロー反応器と最適化された反応条件を使用すると、製造プロセスの効率とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が使用されて、さまざまな用途に適した高純度の製品が得られます。
化学反応の分析
反応の種類: 1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化でき、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、化合物の還元型が得られます。
置換: この化合物は、特定の条件下で官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、および接触水素化。
置換: ハロゲン化剤、求核剤、および求電子剤を制御された温度と溶媒下で使用します。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりさまざまな酸化誘導体が得られる場合があり、還元により化合物のさまざまな還元型が生成される可能性があります。
科学的研究の応用
1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンは、以下を含むいくつかの科学研究分野で応用が見られます。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます.
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています.
医学: 特定の生物学的経路を標的とする新規薬剤の開発において、特に潜在的な治療的用途について探求されています.
産業: ユニークな特性を持つ特殊化学物質や材料の製造に使用されます。
作用機序
1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンがその効果を発揮するメカニズムには、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらします。 たとえば、疾患経路に関与する特定の酵素を阻害することにより、治療的可能性を示す場合があります .
類似の化合物:
5,6,7,8-テトラヒドロ-1,2,4-トリアゾロ-[4,3-a]ピラジン: これらの化合物は、同様の縮合環系を共有し、比較可能な反応性と用途を示します.
フェナントロ[1,2-b]フラン-10,11-ジオン:
独自性: 1,7,8,9-テトラヒドロ-1,5-ジアザ-トリンドエン-4,6-ジオンは、その特定の環構造と窒素原子の存在により、化学合成において独自の反応性と多様性をもたらすため、ユニークです。
類似化合物との比較
5,6,7,8-Tetrahydro-1,2,4-triazolo-[4,3-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable reactivity and applications.
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness: 1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its distinct reactivity and versatility in chemical synthesis
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
3,9-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,11-tetraene-8,10-dione |
InChI |
InChI=1S/C13H10N2O2/c16-12-9-6-2-1-3-7(6)11-8(4-5-14-11)10(9)13(17)15-12/h4-5,14H,1-3H2,(H,15,16,17) |
InChIキー |
NMFHMHLMLQVGMW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C3C(=C4C=CNC4=C2C1)C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


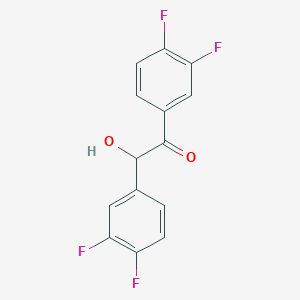
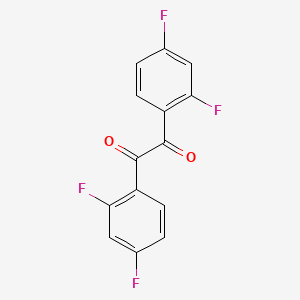
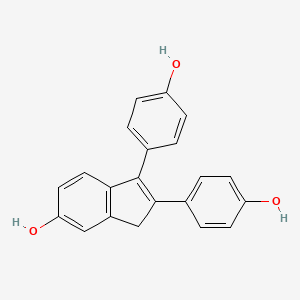
![3-(4-Hydroxy-phenyl)-benzo[d]isoxazol-5-ol](/img/structure/B10839771.png)


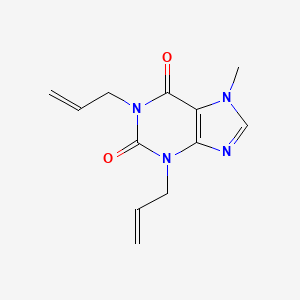
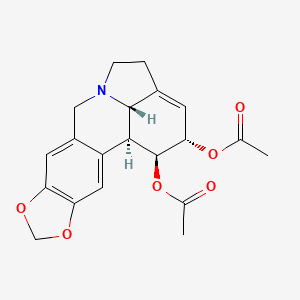
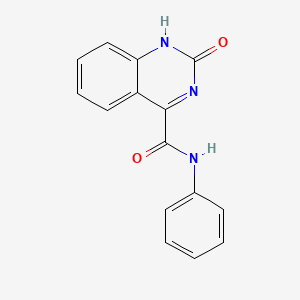

![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
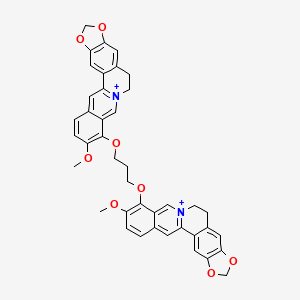
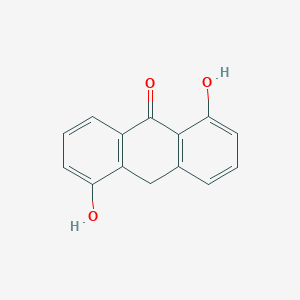
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
